2-Phenylfuro[3,2-b]pyridine
Overview
Description
2-Phenylfuro[3,2-b]pyridine is a chemical compound with the molecular formula C13H9NO . Its molecular weight is 195.22 .
Synthesis Analysis
The synthesis of 2-Phenylfuro[3,2-b]pyridine involves the reaction of copper (I) phenylacetylide with 3-hydroxy-2-iodopyridine . The reaction mixture, which changes in color from yellow to dark green as the acetylide dissolves, is warmed in an oil bath at 110–120° for 9 hours with continuous stirring under a nitrogen atmosphere .Molecular Structure Analysis
The InChI code for 2-Phenylfuro[3,2-b]pyridine is 1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H . This indicates the presence of a phenyl group attached to a furo[3,2-b]pyridine ring.Physical And Chemical Properties Analysis
2-Phenylfuro[3,2-b]pyridine is a powder with a melting point of 88-93°C .Scientific Research Applications
Copper(I) Acetylides in Organic Synthesis : Owsley and Castro (2003) discussed the use of copper(I) acetylides in organic synthesis, highlighting 2-Phenylfuro[3,2-b]pyridine as a product from this process. This study implies the compound's relevance in organic synthesis techniques (Owsley & Castro, 2003).
Reactions with Nitriles : Davis, Wakefield, and Wardell (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, leading to the formation of compounds like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This indicates the potential of 2-Phenylfuro[3,2-b]pyridine in forming heterocyclic compounds (Davis, Wakefield, & Wardell, 1992).
Pt(II) Complexes : Rao and Wang (2009) studied the impact of constitutional isomers on the structure and stability of Pt(II) complexes, including those with 2-Phenylfuro[3,2-b]pyridine derivatives. This research highlights its application in the study of metal-organic complexes and their photophysical properties (Rao & Wang, 2009).
Derivative Synthesis : Bradiaková et al. (2009) conducted research on synthesizing derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, indicating the chemical versatility and potential for derivative formation of similar compounds (Bradiaková et al., 2009).
Topoisomerase Inhibitory Activity and Cytotoxicity : Thapa et al. (2013) evaluated 2,4-diaryl benzofuro[3,2-b]pyridine derivatives for their topoisomerase inhibitory activity and cytotoxicity against various cancer cell lines. This suggests the potential of 2-Phenylfuro[3,2-b]pyridine in cancer research and drug development (Thapa et al., 2013).
Antioxidant and Antinociceptive Properties : Peglow et al. (2020) discovered significant antioxidant potential in derivatives of 2-organylchalcogenopheno[2,3-b]pyridines, highlighting the potential medical and pharmacological applications of related compounds (Peglow et al., 2020).
Optoelectronic Properties : Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing molecules, suggesting the relevance of similar compounds like 2-Phenylfuro[3,2-b]pyridine in the development of organic semiconductor devices (Irfan et al., 2019).
Safety And Hazards
The safety information for 2-Phenylfuro[3,2-b]pyridine indicates that it is potentially harmful if swallowed, inhaled, or if it comes into contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-phenylfuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQVYGNVFNSARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylfuro[3,2-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.